3-(2-Methylamino-phenoxy)-propionitrile
Description
3-(2-Methylamino-phenoxy)-propionitrile is a nitrile derivative featuring a phenoxy group substituted with a methylamino moiety at the ortho position. This compound belongs to a broader class of propionitrile derivatives, which are characterized by a three-carbon chain terminating in a cyano group (-CN). For instance, compounds like 3-phenoxybenzylamino)propionitrile () and 3-(pyridyl-2-amino)propionitrile () highlight the importance of aromatic and amino substituents in dictating reactivity and applications.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-[2-(methylamino)phenoxy]propanenitrile |
InChI |
InChI=1S/C10H12N2O/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3 |
InChI Key |
PAWPNKVVWUSQKX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Phenoxy/Aromatic Substituents
- 3-(3-Phenoxyphenyl)-propionitrile (): Structure: Features a phenoxyphenyl group attached to the propionitrile backbone. Synthesis: Prepared via aldol-crotonic condensation or acylation of acetonitrile with diphenyl oxide derivatives. Applications: Used in the development of agrochemicals and pharmaceuticals due to its aromatic stability. Key Difference: Lacks the methylamino group present in the target compound, which may reduce nucleophilic reactivity.
- 3-(2-Fluorophenoxy)propionitrile (): Structure: Contains a fluorinated phenoxy group. Properties: Molecular weight = 165.16 g/mol; LogP = 1.8 (indicating moderate lipophilicity). Applications: Fluorination enhances metabolic stability, making it useful in medicinal chemistry. Comparison: The fluorine atom increases electronegativity compared to the methylamino group, altering electronic interactions.
Amino-Substituted Propionitriles
- 3-(Methylnitrosamino)propionitrile (MNPN) (Evidences 2, 5): Structure: Nitrosamino group linked to the propionitrile chain. Toxicity: Potent carcinogen; induces nasal tumors in rats via DNA cyanoethylation (formation of 7-(2-cyanoethyl)guanine adducts) . Metabolism: Metabolically activated to 2-cyanoethyldiazohydroxide, a DNA-reactive species. Contrast: The nitroso group in MNPN confers carcinogenicity, unlike the methylamino-phenoxy group in the target compound.
- 3-(Benzylamino)propionitrile (): Structure: Benzylamino substituent. Hazards: Harmful by inhalation, skin contact, or ingestion. Applications: Intermediate in organic synthesis; benzyl group enhances steric bulk.
- 3-(Pyridyl-2-Amino)propionitrile (): Structure: Pyridine ring with an amino linkage. Synthesis: Used as an intermediate for mesoionic insecticides. Challenges include multi-step synthesis and low yields. Comparison: The pyridyl group introduces aromatic nitrogen, influencing coordination chemistry compared to phenoxy derivatives.
Sulfur-Containing Analogues
- 3-[(2-Guanidino-5-thiazolyl)methylthio]propionitrile (): Structure: Thiazole and guanidine moieties connected via a methylthio group. Applications: Potential use in antiviral or antimicrobial agents due to thiazole’s bioactivity.
- β-Mercaptopropionitrile (): Structure: Contains a thiol (-SH) group. Reactivity: High nucleophilicity; used in thiol-ene click chemistry. Contrast: The thiol group increases oxidative instability compared to ether or amino linkages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Methylamino-phenoxy)-propionitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 2-methylamino-phenol reacts with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This method is analogous to the synthesis of 3-(2-fluoroethoxy)propionitrile, where the fluorinated ether group is introduced via a similar mechanism .
- Key Variables : Temperature, solvent polarity, and base strength significantly affect reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilicity, while higher temperatures (>80°C) may degrade sensitive functional groups.
Q. How can structural characterization of 3-(2-Methylamino-phenoxy)-propionitrile be performed to confirm its purity and configuration?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the methylamino-phenoxy group (e.g., aromatic protons at δ 6.5–7.5 ppm and nitrile carbon at ~δ 120 ppm) .
- IR Spectroscopy : The nitrile group exhibits a strong absorption band at ~2240 cm⁻¹, while the secondary amine (N–H) appears at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃N₂O).
Q. What safety protocols are critical when handling 3-(2-Methylamino-phenoxy)-propionitrile in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to the compound’s potential toxicity via skin contact or inhalation .
- Waste Disposal : Collect waste in sealed containers labeled for nitrile-containing compounds and coordinate with certified hazardous waste disposal services .
Advanced Research Questions
Q. How does the methylamino-phenoxy substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) can model electron density distribution to predict sites of reactivity (e.g., nitrile group vs. aromatic ring) .
- Experimental Probes : React with electrophiles (e.g., acyl chlorides) to test amino group activity or with reducing agents (e.g., LiAlH₄) to assess nitrile conversion to amines .
Q. What strategies can resolve contradictions in reported biological activities of structurally analogous nitriles?
- Case Study : For compounds like 3-(1-pyrrolidino)propionitrile, discrepancies in GPCR modulation data may arise from assay conditions (e.g., cell line variability or solvent effects).
- Resolution Steps :
- Standardize assay protocols (e.g., use identical cell lines and solvent controls).
- Validate purity via HPLC before testing .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Approach :
- Molecular Docking : Screen derivatives against GPCRs or enzymes (e.g., cytochrome P450) to predict binding affinities.
- ADMET Profiling : Use tools like SwissADME to optimize logP (lipophilicity) and metabolic stability .
Key Research Challenges and Recommendations
- Synthetic Scalability : Optimize catalytic systems (e.g., phase-transfer catalysts) to improve yields for gram-scale synthesis .
- Biological Screening : Prioritize in vitro assays (e.g., kinase inhibition or antimicrobial tests) before advancing to in vivo models .
- Data Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) to mitigate variability in published studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
